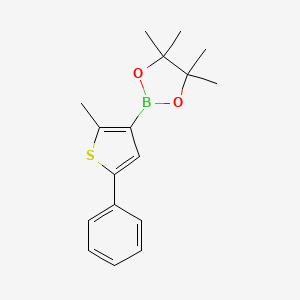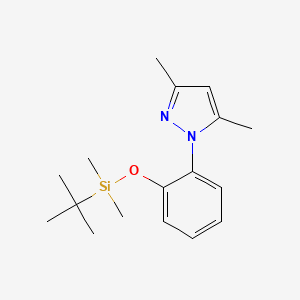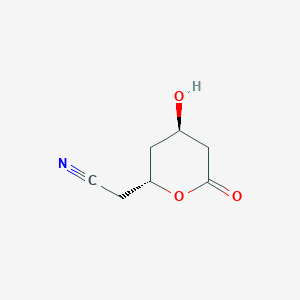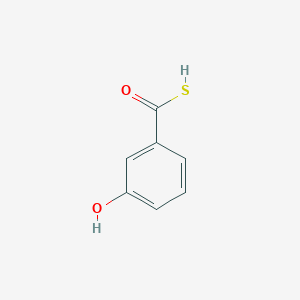
2-Oxo-2H-1-benzopyran-7-yl icosa-5,8,11,14-tetraenoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxycoumarinyl Arachidonate is a compound that combines the properties of 7-hydroxycoumarin and arachidonic acid. It is known for its role as a fluorogenic substrate for enzymes such as cytosolic phospholipase A2 (cPLA2) and monoacylglycerol lipase (MAGL). This compound is utilized in various biochemical assays due to its ability to release highly fluorescent 7-hydroxycoumarin upon enzymatic hydrolysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxycoumarinyl Arachidonate typically involves the esterification of 7-hydroxycoumarin with arachidonic acid. This reaction can be catalyzed by agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) in a solvent like dichloromethane. The reaction is usually carried out at room temperature with continuous stirring until completion, which is monitored by thin-layer chromatography (TLC) .
Industrial Production Methods: While specific industrial production methods for 7-Hydroxycoumarinyl Arachidonate are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, ensuring purity through recrystallization or chromatography, and adhering to safety and environmental regulations.
Analyse Des Réactions Chimiques
Types of Reactions: 7-Hydroxycoumarinyl Arachidonate undergoes hydrolysis reactions catalyzed by enzymes such as cPLA2 and MAGL. These reactions result in the release of arachidonic acid and 7-hydroxycoumarin, the latter being highly fluorescent and detectable via spectrophotometric methods .
Common Reagents and Conditions:
Hydrolysis: Enzymes like cPLA2 and MAGL in aqueous buffer solutions.
Esterification: DCC and DMAP in dichloromethane at room temperature.
Major Products:
Hydrolysis: Arachidonic acid and 7-hydroxycoumarin.
Esterification: 7-Hydroxycoumarinyl Arachidonate.
Applications De Recherche Scientifique
7-Hydroxycoumarinyl Arachidonate is widely used in scientific research, particularly in the fields of biochemistry and pharmacology. Its primary application is as a fluorogenic substrate in enzyme assays to study the activity of cPLA2 and MAGL. The fluorescent properties of 7-hydroxycoumarin make it an excellent marker for monitoring enzymatic reactions in real-time .
In chemistry , it is used to investigate enzyme kinetics and inhibitor screening. In biology , it helps in understanding the role of phospholipases and lipases in cellular processes. In medicine , it aids in the development of drugs targeting these enzymes, which are implicated in various diseases such as inflammation and cancer .
Mécanisme D'action
The mechanism of action of 7-Hydroxycoumarinyl Arachidonate involves its hydrolysis by enzymes like cPLA2 and MAGL. These enzymes catalyze the cleavage of the ester bond, releasing arachidonic acid and 7-hydroxycoumarin. Arachidonic acid is a precursor for various bioactive lipids, while 7-hydroxycoumarin serves as a fluorescent marker. The fluorescence can be measured to monitor enzyme activity and screen for potential inhibitors .
Comparaison Avec Des Composés Similaires
Umbelliferone (7-Hydroxycoumarin): A natural coumarin derivative with similar fluorescent properties.
Arachidonic Acid Esters: Other esters of arachidonic acid used in biochemical assays.
Uniqueness: 7-Hydroxycoumarinyl Arachidonate is unique due to its dual role as a substrate for both cPLA2 and MAGL, making it a versatile tool in enzymatic studies. Its ability to release a highly fluorescent product upon hydrolysis sets it apart from other similar compounds .
Propriétés
Numéro CAS |
161180-11-6 |
|---|---|
Formule moléculaire |
C29H36O4 |
Poids moléculaire |
448.6 g/mol |
Nom IUPAC |
(2-oxochromen-7-yl) icosa-5,8,11,14-tetraenoate |
InChI |
InChI=1S/C29H36O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-28(30)32-26-22-20-25-21-23-29(31)33-27(25)24-26/h6-7,9-10,12-13,15-16,20-24H,2-5,8,11,14,17-19H2,1H3 |
Clé InChI |
SFTGFGOBCQCZDY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCC=CCC=CCC=CCC=CCCCC(=O)OC1=CC2=C(C=C1)C=CC(=O)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 2-[4,5-bis(acetyloxymethyl)-2-(2-methoxy-2-oxoethyl)phenyl]acetate](/img/structure/B12515664.png)

![[3-[[3,5-Bis[[3,5-bis(hydroxymethyl)phenoxy]methyl]phenyl]methoxy]-5-(hydroxymethyl)phenyl]methanol](/img/structure/B12515670.png)



![5-[4-(cyclohexylmethoxy)phenyl]-2H-tetrazole](/img/structure/B12515696.png)
![2-[(Z)-(3-Methylphenyl)diazenyl]aniline](/img/structure/B12515698.png)
![Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate](/img/structure/B12515699.png)

![N-[3-(3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl)-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12515708.png)

![2-[4-(1,2-diphenylbut-1-enyl)phenoxy]-N-methylethanamine;hydrochloride](/img/structure/B12515732.png)
